molecular formula C4H6O4Hg<br>Hg(CH3COO)2<br>Hg(C2H3O2)2<br>C4H6HgO4 B057764 Acetic acid, mercury(2+) salt (2:1) CAS No. 1600-27-7

Acetic acid, mercury(2+) salt (2:1)

Cat. No. B057764
CAS RN: 1600-27-7
M. Wt: 318.68 g/mol
InChI Key: BRMYZIKAHFEUFJ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of mercury(II) compounds often involves the reaction of mercury(II) salts with organic acids or ligands in aqueous or organic solvents. For instance, reactions of mercury(II) salts with dimethyl tricyclo[4.2.2.0^2,5]deca-3,7-diene-cis-endo-9,10-dicarboxylate in acetic acid yield a mixture of solvoadducts and addition products, demonstrating the reactivity of mercury(II) salts in acetic acid media (Kartashov et al., 1999).

Molecular Structure Analysis

The molecular structure of mercury(II) complexes can vary significantly depending on the ligands involved. For example, heavy-metal complexes with (2-chlorophenoxy)acetic acid exhibit polymeric structures when bonded to mercury(II), indicating linear coordination to carboxylate oxygens and forming a polymer link to a third oxygen, resulting in triangular coordination around the mercury (Mak et al., 1990).

Chemical Reactions and Properties

Mercury(II) salts react with various organic compounds, leading to complex formation. These reactions often result in the formation of polymeric structures or coordination complexes with unique geometries. For example, coordination modes of 3-hydroxypicolinic acid with mercury(II) reveal different coordination modes, indicating the versatility of mercury(II) in forming complexes with organic ligands (Popović et al., 2007).

Physical Properties Analysis

The physical properties of mercury(II) complexes, such as crystal structures, are crucial for understanding their reactivity and potential applications. The crystal structure analysis of mercury(II) complexes reveals detailed information about their coordination environments and bond lengths, providing insights into their chemical behavior and interactions (Soldin et al., 2009).

Chemical Properties Analysis

The chemical properties of mercury(II) complexes, including reactivity and stability, are influenced by their molecular structures and the nature of their ligands. Studies on the oxidative decarboxylation by hydrogen peroxide and a mercury(II) salt show the potential of mercury(II) complexes in synthetic chemistry, demonstrating their ability to mediate chemical transformations (Tkachev & Denisov, 1994).

Scientific Research Applications

  • Reaction with Organic Compounds : Acetic acid, mercury(II) salt is involved in reactions with organic compounds like dimethyl tricyclo[4.2.2.02,5]deca-3,7-diene-cis-endo-9,10-dicarboxylate, producing solvoadducts and addition products (Kartashov et al., 1999).

  • Formation of Mercury(II) Complexes : It is used to synthesize mercury(II) complexes, as seen in the study of mercury(II) complexes with carba-closo-dodecaboranyl ligands (Himmelspach et al., 2012).

  • Alkoxymercuration Reactions : The compound is involved in alkoxymercuration reactions with α, β-unsaturated acids (Keiko et al., 1975).

  • Mercury Speciation Analysis : Used in methods for the determination of mercury, such as in the study of solid-phase extraction of Hg(II) chelate with C18 disks for determining mercury in tobacco (Chen et al., 2004).

  • Extraction and Separation of Mercury : It facilitates the extractive separation of mercury from associated elements, as explored in a study using liquid anion exchange (Shivade & Shinde, 1981).

  • Study of Mercury Degradation in Pharmaceuticals : The compound is used in understanding the mechanism of degradation of certain pharmaceuticals by mercury(II) acetate, such as in the degradation of benzylpenicillinic and phenoxymethylpenicillinic acid (Stoodley & Whitehouse, 1974).

  • Mercury Speciation in Environmental and Biological Samples : Applied in automatic approaches for speciation of inorganic mercury in environmental and biological samples (Guzmán-Mar et al., 2011).

  • Vibrational Spectroscopic Studies : Used in attenuated total reflectance infrared (ATR-IR) and Raman spectroscopies to identify complexed species of mercury(II) in aqueous solutions (Quilès et al., 1999).

  • Preconcentration of Mercury Compounds : In methods for preconcentration of inorganic and organic mercury compounds from sea-water samples (Terada et al., 1980).

  • Photometric Mercury Determination : Utilized in photometric determination methods for mercury, as in the extraction of mercury salt solution with dithizon solution (Reith & Gerritsma, 1945).

Safety And Hazards

The compound is considered hazardous. It is flammable and causes severe skin burns and eye damage . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of contact, immediate medical attention is required .

properties

IUPAC Name

diacetyloxymercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMYZIKAHFEUFJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, mercury(2+) salt (2:1)

CAS RN

1600-27-7
Record name Acetic acid, mercury(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, mercury(2+) salt (2:1)
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Acetic acid, mercury(2+) salt (2:1)
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Acetic acid, mercury(2+) salt (2:1)

Citations

For This Compound
1
Citations
LL Bergeson - Environmental Quality Management, 2018 - Wiley Online Library
Section 8(b)(10)(B) of the Toxic Substances Control Act, as amended by the Frank R. Lautenberg Chemical Safety for the 21st Century Act (Lautenberg), directs that “[n]ot later than April …
Number of citations: 1 onlinelibrary.wiley.com

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